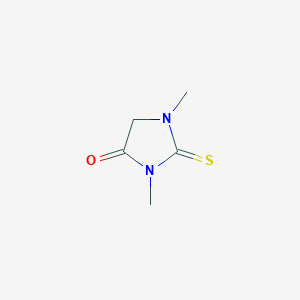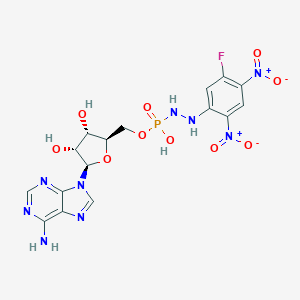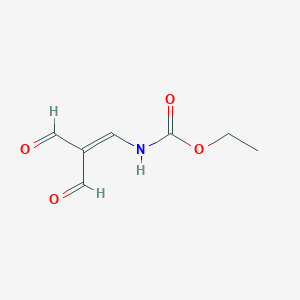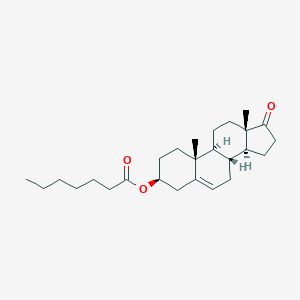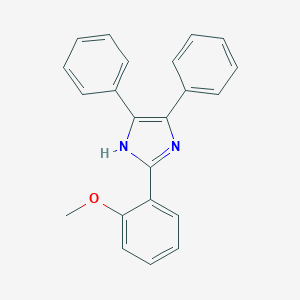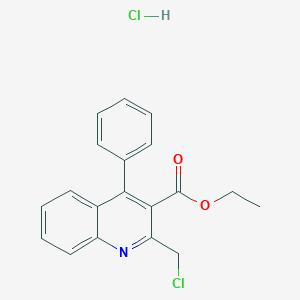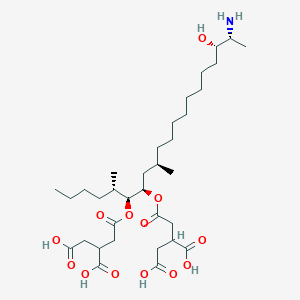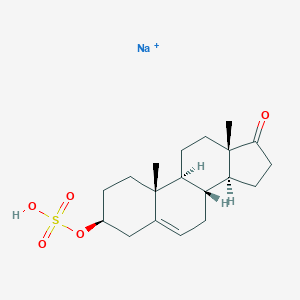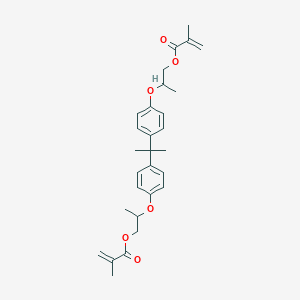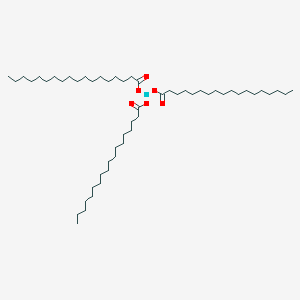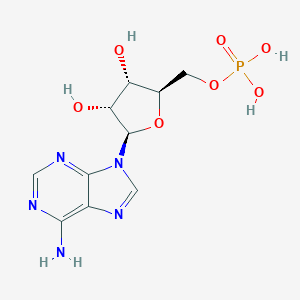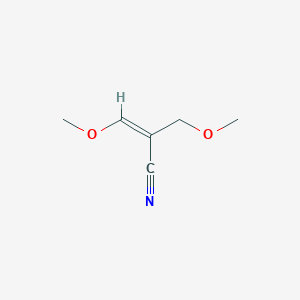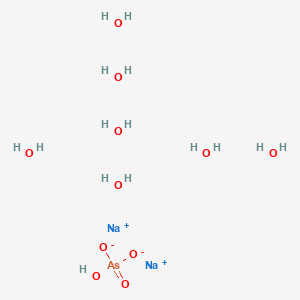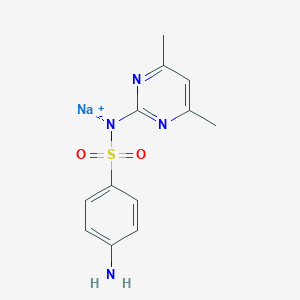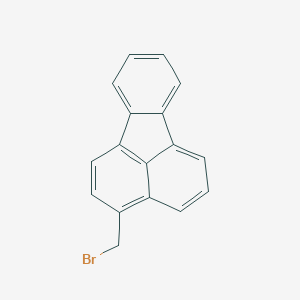
Fluoranthene, 3-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoranthene, 3-(bromomethyl)- is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). PAHs are a group of organic compounds that are formed by the incomplete combustion of organic materials such as coal, oil, and gas. Fluoranthene, 3-(bromomethyl)- is a halogenated derivative of fluoranthene, which is a common PAH found in the environment. This compound has gained attention due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of fluoranthene, 3-(bromomethyl)- is not well understood. However, it is believed that the bromomethyl group can react with nucleophiles such as amino acids in proteins, leading to the formation of covalent adducts. This can affect the structure and function of proteins, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of fluoranthene, 3-(bromomethyl)- are not well studied. However, studies have shown that exposure to Fluoranthene, 3-(bromomethyl)- can lead to DNA damage, oxidative stress, and inflammation. These effects can contribute to the development of diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using fluoranthene, 3-(bromomethyl)- in lab experiments is its fluorescent properties, which make it useful for studying biological processes. However, one limitation is its potential toxicity, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of fluoranthene, 3-(bromomethyl)- in scientific research. One direction is the development of new fluorescent probes based on this compound for the study of DNA-protein interactions. Another direction is the study of the toxicity of this compound and its effects on cellular processes. Additionally, the use of fluoranthene, 3-(bromomethyl)- in the development of new drugs and therapies is a potential future direction.
Méthodes De Synthèse
Fluoranthene, 3-(bromomethyl)- can be synthesized by the bromination of fluoranthene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a solvent such as chloroform or dichloromethane at room temperature.
Applications De Recherche Scientifique
Fluoranthene, 3-(bromomethyl)- has potential applications in scientific research. It can be used as a fluorescent probe to study the interaction between DNA and proteins. It can also be used as a precursor for the synthesis of other fluorescent compounds that can be used in biological imaging.
Propriétés
Numéro CAS |
135294-98-3 |
|---|---|
Nom du produit |
Fluoranthene, 3-(bromomethyl)- |
Formule moléculaire |
C17H11Br |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
Clé InChI |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Autres numéros CAS |
135294-98-3 |
Synonymes |
3-(bromomethyl)fluoranthene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



